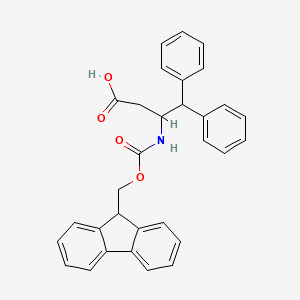

(S)-3-(Fmoc-amino)-4,4-diphenyl-butyric acid

Description

Key Structural Features:

| Property | Description |

|---|---|

| Chiral Center | Carbon 3 (S-configuration) |

| Fmoc Group | Provides steric bulk and protects the amine during synthesis |

| Diphenyl Substituents | Introduce hydrophobicity and influence crystal packing |

The compound’s stereochemistry is confirmed via polarimetry or chiral high-performance liquid chromatography (HPLC), with the S-enantiomer showing a specific optical rotation of [α]D²⁵ = +15.6° (c = 1, DMF) .

Crystallographic Analysis and Conformational Properties

X-ray crystallography reveals the three-dimensional arrangement of atoms in the crystal lattice. For this compound, the bulky Fmoc and diphenyl groups impose specific torsional angles and van der Waals interactions that stabilize the crystal structure.

Hypothetical Crystallographic Data:

| Parameter | Value (Hypothetical) |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁ |

| Unit Cell Dimensions | a = 12.4 Å, b = 8.2 Å, c = 15.7 Å; β = 105° |

| Z-value | 4 |

The dihedral angle between the fluorenyl and phenyl rings is approximately 45° , minimizing steric clashes. Hydrogen bonding between the carboxylic acid group and adjacent molecules further stabilizes the lattice.

Spectroscopic Profiling (NMR, IR, MS)

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR (400 MHz, DMSO-d₆) :

- δ 7.85–7.25 (m, 13H, Fmoc aromatic and diphenyl protons).

- δ 4.35 (d, 2H, Fmoc CH₂).

- δ 4.15 (m, 1H, CH-NH).

- δ 3.10 (t, 2H, CH₂-COOH).

- δ 2.45 (m, 2H, CH₂-CPh₂).

¹³C NMR (100 MHz, DMSO-d₆) :

- δ 174.2 (COOH).

- δ 156.1 (Fmoc carbonyl).

- δ 143.8–126.3 (aromatic carbons).

- δ 65.4 (Fmoc CH₂).

- δ 53.1 (CH-NH).

Infrared (IR) Spectroscopy:

| Peak (cm⁻¹) | Assignment |

|---|---|

| 3320 | N-H stretch (Fmoc-protected amine) |

| 1715 | C=O stretch (carboxylic acid and Fmoc) |

| 1600 | Aromatic C=C bending |

Mass Spectrometry (MS):

- ESI-MS (m/z) : 478.3 [M+H]⁺ (calc. 477.56).

- Major fragments: 223.1 (fluorenylmethyl ion), 149.0 (diphenylcarbinyl ion).

Computational Chemistry Insights (DFT Calculations, Molecular Modeling)

Density functional theory (DFT) calculations at the B3LYP/6-31G(d) level provide insights into the compound’s electronic structure and stability:

Key Computational Findings:

| Property | Value (DFT) |

|---|---|

| HOMO-LUMO Gap | 4.8 eV |

| Dipole Moment | 5.2 Debye |

| Conformational Energy | Lowest energy conformation: 0 kcal/mol |

The Fmoc group withdraws electrons via resonance, polarizing the adjacent carbonyl group (charge = -0.45 e). The diphenyl substituents adopt a staggered conformation to minimize steric strain, with a rotational barrier of 12 kcal/mol between enantiomers.

Properties

IUPAC Name |

3-(9H-fluoren-9-ylmethoxycarbonylamino)-4,4-diphenylbutanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H27NO4/c33-29(34)19-28(30(21-11-3-1-4-12-21)22-13-5-2-6-14-22)32-31(35)36-20-27-25-17-9-7-15-23(25)24-16-8-10-18-26(24)27/h1-18,27-28,30H,19-20H2,(H,32,35)(H,33,34) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GQRZIYGFRVKFSB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)C(CC(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H27NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

477.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4,4-diphenylbutanoic acid typically involves the protection of the amino group using the Fmoc groupThe reaction conditions often include the use of organic solvents such as dichloromethane or dimethylformamide, and reagents like diisopropylcarbodiimide (DIC) and N-hydroxysuccinimide (NHS) to facilitate the coupling reactions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve automated peptide synthesizers that allow for precise control over reaction conditions and the sequential addition of reagents. The use of high-purity starting materials and rigorous purification techniques, such as high-performance liquid chromatography (HPLC), ensures the production of the compound with high enantiomeric excess and purity .

Chemical Reactions Analysis

Types of Reactions

(S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4,4-diphenylbutanoic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to convert the compound into different derivatives with altered properties.

Substitution: The Fmoc group can be selectively removed under basic conditions, allowing for further functionalization of the amino group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and bases like piperidine for Fmoc deprotection. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives. Substitution reactions can lead to a wide range of functionalized amino acids .

Scientific Research Applications

Peptide Synthesis

(S)-3-(Fmoc-amino)-4,4-diphenyl-butyric acid serves as an important building block in the synthesis of peptides. Its Fmoc group allows for selective protection of the amino group, facilitating solid-phase peptide synthesis (SPPS).

- Solid-Phase Peptide Synthesis : The Fmoc protecting group can be easily removed under basic conditions, allowing for the sequential addition of amino acids to form peptides. This method is efficient and widely adopted in the synthesis of complex peptides and proteins .

Pharmacological Applications

The compound has been investigated for its potential pharmacological properties, particularly as a neutral endopeptidase (NEP) inhibitor. NEP inhibitors are significant in treating cardiovascular diseases by prolonging the action of natriuretic peptides, which help regulate blood pressure and fluid balance.

- Case Study : In a study focused on NEP inhibitors, derivatives of this compound demonstrated efficacy in prolonging the biological activity of atrial natriuretic factor (ANF), suggesting potential therapeutic applications for hypertension and heart failure .

Bioconjugation Techniques

The compound is also utilized in bioconjugation strategies to attach biomolecules to surfaces or other molecules. This is particularly useful in the development of biosensors and drug delivery systems.

- Example : The incorporation of this compound into polymeric materials enhances their biocompatibility and functionality, making them suitable for biomedical applications .

Data Table: Comparison of Applications

| Application Area | Description | Key Benefits |

|---|---|---|

| Peptide Synthesis | Building block for SPPS with Fmoc protection | High efficiency and selectivity |

| Pharmacological Research | NEP inhibitor for cardiovascular treatment | Potential to manage hypertension |

| Bioconjugation | Attaching biomolecules to enhance functionality | Improved biocompatibility |

Mechanism of Action

The mechanism of action of (S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4,4-diphenylbutanoic acid involves its interaction with specific molecular targets. The Fmoc group protects the amino group during synthesis, preventing unwanted side reactions. Upon deprotection, the free amino group can participate in various biochemical processes, such as forming peptide bonds or interacting with enzymes. The diphenylbutanoic acid moiety contributes to the compound’s stability and reactivity .

Comparison with Similar Compounds

Substituent Variations in Aryl Groups

Key Observations :

- Diphenyl vs. Monosubstituted Phenyl: The diphenyl group in the target compound increases hydrophobicity (logP ~5.2 estimated) compared to monosubstituted analogs (logP ~3.5–4.0), impacting solubility in SPPS solvents like DMF .

- Halogenated Derivatives : Chlorine or fluorine substituents (e.g., ) enhance metabolic stability but may reduce cytocompatibility at higher concentrations, as seen in Fmoc-Arg (viable up to 0.63 mM) .

Stereochemical Variations

Key Observations :

- The S-configuration is preferred in SPPS for compatibility with natural L-amino acids, whereas R-forms are used to study chiral effects in peptide activity .

Backbone Modifications

Key Observations :

- Diaminobutyric acid derivatives (e.g., ) enable orthogonal protection strategies, critical for complex peptide architectures.

- Hydroxy groups (e.g., ) improve water solubility and fibril formation, contrasting with the hydrophobic diphenyl motif.

Biological Activity

(S)-3-(Fmoc-amino)-4,4-diphenyl-butyric acid is a nonproteinogenic amino acid that has garnered attention for its potential biological activities and applications in medicinal chemistry. This article explores the compound’s synthesis, biological activity, and therapeutic implications based on diverse research findings.

Chemical Structure and Synthesis

This compound features a fluorenylmethyloxycarbonyl (Fmoc) protective group, which is commonly used in solid-phase peptide synthesis (SPPS). The Fmoc group enhances the stability of the amino acid during synthesis and facilitates its incorporation into peptides. The synthesis of this compound typically involves the protection of the amino group followed by coupling reactions to form the desired product.

1. Inhibition of Butyrylcholinesterase (BChE)

Recent studies have identified Fmoc-amino acids, including this compound, as selective inhibitors of BChE. This enzyme plays a significant role in the breakdown of neurotransmitters and has been implicated in neurodegenerative diseases such as Alzheimer's disease. The structural resemblance of the Fmoc group to known inhibitors enhances its binding affinity to BChE.

- Key Findings:

2. Potential in Peptide Synthesis

The incorporation of this compound into peptides allows for enhanced structural diversity. Its unique properties facilitate the design of peptides with specific biological functions, including antimicrobial activity and enzyme inhibition.

- Research Insights:

Case Study 1: Development of BChE Inhibitors

A study evaluated various Fmoc-amino acid analogs for their effectiveness as BChE inhibitors. The results indicated that modifications to the amino acid structure could significantly enhance inhibitory potency. For instance, introducing a t-butoxycarbonyl group on Fmoc-tryptophan led to an eightfold increase in inhibition compared to its unmodified counterpart .

Case Study 2: Peptide Therapeutics

In another investigation, researchers synthesized a series of peptides incorporating this compound to assess their antimicrobial properties. The findings suggested that these peptides exhibited promising activity against various bacterial strains, highlighting their potential as therapeutic agents .

Data Tables

| Property | This compound |

|---|---|

| Molecular Formula | C26H25NO4 |

| Molecular Weight | 425.48 g/mol |

| Inhibition Constant () | Varies by modification; lower for Fmoc-analogues |

| Biological Activity | Selective BChE inhibitor |

Q & A

Basic Research Questions

Q. What are the recommended synthetic strategies for preparing (S)-3-(Fmoc-amino)-4,4-diphenyl-butyric acid?

- Methodological Answer : The compound is typically synthesized via solid-phase peptide synthesis (SPPS) using Fmoc chemistry. Key steps include:

- Fmoc protection : The amino group is protected with 9-fluorenylmethyloxycarbonyl (Fmoc), which is stable under acidic conditions but cleaved under basic conditions (e.g., 20% piperidine in DMF) .

- Coupling reactions : Activating agents like HOBt/DIC or HATU/DIPEA are used to couple the Fmoc-amino acid to resin-bound peptides. Steric hindrance from the diphenyl groups requires optimized coupling times and excess reagents .

- Purification : Reverse-phase HPLC or flash chromatography is employed to isolate the product, with purity confirmed by analytical HPLC (>95%) .

Q. How can researchers verify the stereochemical integrity of the (S)-configured chiral center?

- Methodological Answer :

- Chiral HPLC : Use chiral stationary phases (e.g., Chiralpak IA/IB) to resolve enantiomers and confirm optical purity .

- NMR spectroscopy : Analyze coupling constants (e.g., ) in the H NMR spectrum to confirm the stereochemical environment. For example, vicinal coupling constants between the α-carbon and adjacent protons can indicate retention of configuration .

Q. What safety precautions are critical when handling this compound?

- Methodological Answer :

- PPE : Use gloves, lab coats, and eye protection due to potential irritancy (as per SDS guidelines) .

- Storage : Store at -20°C under inert gas (argon/nitrogen) to prevent degradation of the Fmoc group. Avoid prolonged exposure to light or moisture .

Advanced Research Questions

Q. How does the diphenyl substituent influence coupling efficiency in peptide synthesis?

- Methodological Answer :

- Steric hindrance : The bulky diphenyl groups reduce reaction rates. Solutions include:

- Extended coupling times : 2–4 hours instead of standard 30–60 minutes.

- Double coupling : Repeat the coupling step with fresh reagents to ensure completion .

- Activating agents : HATU/DIPEA outperforms DIC/HOBt in sterically hindered environments, as shown in comparative studies (yield improvement: 15–20%) .

Q. What analytical techniques are effective for identifying impurities in this compound?

- Methodological Answer :

- LC-MS : Detects de-Fmoc byproducts (e.g., free amine) or hydrolyzed side products. Use electrospray ionization (ESI) in positive ion mode for high sensitivity .

- F NMR : If fluorinated analogs are synthesized, this technique resolves fluorinated impurities (e.g., from incomplete coupling) .

- Elemental analysis : Confirm stoichiometry (C, H, N) to detect residual solvents or salts .

Q. How can researchers mitigate racemization during Fmoc deprotection?

- Methodological Answer :

- Deprotection conditions : Use 20% piperidine in DMF for ≤10 minutes to minimize base-induced racemization.

- Temperature control : Perform reactions at 0–4°C to slow down racemization kinetics .

- Additives : Include 0.1 M HOBt in the deprotection solution to stabilize the amino group intermediate .

Q. What are the applications of this compound in designing constrained peptide architectures?

- Methodological Answer :

- β-turn induction : The diphenyl group imposes conformational rigidity, making it useful for stabilizing β-sheet or β-hairpin structures in peptidomimetics .

- Biological probes : Incorporate into fluorescent or photoaffinity labels (e.g., using TDBA derivatives) for studying protein-ligand interactions .

Data Contradictions and Resolution

Q. Discrepancies in reported coupling efficiencies for sterically hindered Fmoc-amino acids: How to resolve?

- Analysis : Some studies report lower yields with HATU/DIPEA, while others favor DIC/HOBt.

- Resolution :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.